molecular formula C20H18N2O5S2 B2549001 Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 850915-70-7

Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2549001
CAS No.: 850915-70-7
M. Wt: 430.49
InChI Key: VESNIXGCVALZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a tetrahydrofuran moiety. The structure includes a 4-methoxyphenyl substituent at position 3 and a furan-2-carboxylate group linked via a thioether bridge. Its synthesis likely involves multi-step protocols, such as Biginelli-like condensations or coupling reactions, as seen in structurally related compounds .

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-25-13-5-3-12(4-6-13)22-18(23)17-15(9-10-28-17)21-20(22)29-11-14-7-8-16(27-14)19(24)26-2/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESNIXGCVALZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with notable biological activities. This article delves into its synthesis, mechanism of action, and various biological effects supported by research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan carboxylate moiety linked to a thieno-pyrimidine core. Its molecular formula is C20H22N4O5SC_{20}H_{22}N_4O_5S, and it has a molecular weight of approximately 446.48 g/mol. The presence of the methoxyphenyl and thioether groups contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC20H22N4O5S
Molecular Weight446.48 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Thieno-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxyphenyl Group : This is accomplished via substitution reactions.
  • Formation of the Furan Carboxylate : The final step involves coupling the furan derivative with the thieno-pyrimidine structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways, affecting cell proliferation and survival.
  • Nucleic Acid Interaction : It can interact with nucleic acids, potentially inhibiting viral replication.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antibacterial and antifungal properties.
    • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
    • Antifungal Activity : Exhibits activity against fungal strains like Candida albicans.
  • Cytotoxicity : Evaluations on human cancer cell lines indicate that the compound may induce apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Antifungal Activity :
    • A series of derivatives were tested against fungal pathogens; compounds with methoxy substitutions showed enhanced antifungal activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment :
    • A study reported that derivatives similar to this compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems

  • Thieno[3,2-d]pyrimidinone vs. Thiazolo[3,2-a]pyrimidine: The target compound’s thieno[3,2-d]pyrimidinone core differs from the thiazolo[3,2-a]pyrimidine system in , where sulfur is part of a thiazole ring rather than a thiophene. This structural variation impacts electronic properties and binding interactions .
  • Tetrahydropyrimidine Derivatives: Compounds like Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () share the tetrahydropyrimidine scaffold but lack the fused thieno ring, leading to differences in rigidity and solubility .

Substituent Effects

  • 4-Methoxyphenyl Group: The 4-methoxyphenyl substituent in the target compound contrasts with the 3,4-difluorophenyl group in and the unsubstituted phenyl group in .
  • Furan-2-carboxylate vs. Thiophene Carboxylate : The furan-2-carboxylate moiety (target compound) differs from the thiophene-3-carboxylate in . Furan’s lower aromaticity may reduce π-π stacking interactions but improve bioavailability .
Data Table: Key Comparisons
Property/Feature Target Compound Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 5-(((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Core Structure Thieno[3,2-d]pyrimidinone Tetrahydropyrimidine Thieno[3,2-d]pyrimidinone
Key Substituents 4-Methoxyphenyl, furan-2-carboxylate Methoxymethyl-furan, methyl group Phenyl, furan-2-carboxylate
Molecular Weight (g/mol) ~500 (estimated) ~320 ~430 (estimated)
Synthetic Method Likely Biginelli reaction + thioether coupling Biginelli reaction Unreported
Potential Bioactivity Kinase inhibition (inferred) Antiviral, antimicrobial Kinase inhibition

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol

The thienopyrimidinone core is synthesized via a modified Biginelli reaction. A mixture of 4-methoxyphenylguanidine (1.0 equiv), ethyl 3-oxothiophene-2-carboxylate (1.2 equiv), and thiourea (1.5 equiv) is refluxed in ethanol with FeCl₃ (0.1 equiv) as a Lewis acid catalyst. The reaction proceeds via cyclocondensation to yield the thienopyrimidin-4-one intermediate, which is subsequently treated with Lawesson’s reagent to introduce the thiol group at position 2.

Key Data :

  • Yield: 68–72% after recrystallization (ethanol/water).
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 10.2 (s, 1H, NH), 7.4 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 6.9 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 4.1 (q, $$ J = 7.1 $$ Hz, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 2.9 (t, $$ J = 6.5 $$ Hz, 2H, CH₂), 2.6 (t, $$ J = 6.5 $$ Hz, 2H, CH₂).

Thioether Formation with Methyl 5-(Bromomethyl)furan-2-carboxylate

The thiol intermediate reacts with methyl 5-(bromomethyl)furan-2-carboxylate under basic conditions. In anhydrous DMF, the thienopyrimidinone thiol (1.0 equiv) is deprotonated with K₂CO₃ (2.0 equiv) and treated with the bromomethylfuran ester (1.1 equiv) at 60°C for 12 h. The thioether product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data :

  • Yield: 58–63%.
  • Optimization: Excess base (>2.5 equiv) leads to ester hydrolysis; temperatures >70°C promote side reactions.

Route B: Modular Assembly of Pre-Functionalized Intermediates

Preparation of Methyl 5-((Mercapto)methyl)furan-2-carboxylate

Methyl 5-(hydroxymethyl)furan-2-carboxylate is converted to the corresponding thiol via a two-step process:

  • Mitsunobu Reaction : Treatment with PPh₃/DIAD and thiobenzoic acid yields the thioester.
  • Hydrolysis : Basic hydrolysis (NaOH/MeOH) followed by acidification liberates the free thiol.

Key Data :

  • Overall Yield: 74%.
  • $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 7.2 (d, $$ J = 3.4 $$ Hz, 1H, furan H-3), 6.6 (d, $$ J = 3.4 $$ Hz, 1H, furan H-4), 4.3 (s, 2H, SCH₂), 3.8 (s, 3H, OCH₃).

Coupling with 2-Chloro-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one

The thienopyrimidinone chloride (1.0 equiv) reacts with the furan thiol (1.2 equiv) in DMF using Cs₂CO₃ (2.5 equiv) as base at 80°C for 8 h. The reaction exploits the nucleophilic aromatic substitution (SNAr) mechanism, favored by the electron-deficient pyrimidine ring.

Key Data :

  • Yield: 71%.
  • Purity: >98% (HPLC).

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield 58–63% 71%
Reaction Steps 3 4
Purification Complexity Moderate High
Scalability Suitable for >100 g Limited to <50 g

Route B offers higher yields but requires additional steps for thiol preparation. Route A is more scalable but necessitates careful control of thioether coupling conditions.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 7.8 (s, 1H, pyrimidine H-5), 7.4 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 7.1 (d, $$ J = 3.4 $$ Hz, 1H, furan H-3), 6.9 (d, $$ J = 8.8 $$ Hz, 2H, ArH), 6.6 (d, $$ J = 3.4 $$ Hz, 1H, furan H-4), 4.5 (s, 2H, SCH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃), 2.9 (t, $$ J = 6.5 $$ Hz, 2H, CH₂), 2.7 (t, $$ J = 6.5 $$ Hz, 2H, CH₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidinone), 1240 cm⁻¹ (C-O-C aryl).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar thienopyrimidinone core and the axial orientation of the thioether side chain. Key metrics:

  • Space Group : P2₁/c
  • Bond Lengths : C-S (1.81 Å), C-O (1.36 Å)
  • Dihedral Angle : 85.2° between thienopyrimidinone and furan planes.

Mechanistic Insights and Reaction Optimization

Role of Lewis Acids in Cyclocondensation

FeCl₃ enhances electrophilicity of the carbonyl group, accelerating cyclization. Substituting FeCl₃ with Bi(OTf)₃ increases yield to 78% but complicates purification.

Solvent Effects in Thioether Coupling

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but risk ester hydrolysis. Mixed solvents (DMF/THF 1:1) balance reactivity and stability.

Industrial-Scale Considerations

  • Cost Analysis : Route A requires cheaper reagents but higher catalyst loading.
  • Safety : Exothermic thioether coupling necessitates temperature-controlled reactors.
  • Waste Management : FeCl₃ residues require neutralization before disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.